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Compound of Interest

Compound Name: Acetic acid;5,5-dimethylhexan-3-ol

CAS No.: 89389-87-7

Cat. No.: B14379037

Get Quote

Executive Summary
5,5-dimethylhexan-3-yl acetate (CAS: 89389-87-7) is a branched aliphatic ester characterized

by significant steric bulk due to a neopentyl group adjacent to the chiral center. While primarily

recognized in the fine chemical industry as a fragrance intermediate and pheromone analog

(related to the Comstock mealybug sex pheromone structures), its utility in drug development

lies in its role as a lipophilic carrier moiety and a sterically hindered chiral building block.

This guide analyzes the compound’s physicochemical profile, emphasizing its hydrolytic

stability—a direct consequence of its steric environment—and provides a validated synthesis

protocol for research applications.

Molecular Identity & Structural Analysis
The molecule features a secondary acetate group at the C3 position, flanked by an ethyl group

and a bulky neopentyl (2,2-dimethylpropyl) group.

IUPAC Name: 5,5-dimethylhexan-3-yl acetate
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CAS Registry Number: 89389-87-7[1][2]

Molecular Formula: C₁₀H₂₀O₂

SMILES: CCC(OC(C)=O)CC(C)(C)C

Stereochemistry: The C3 carbon is a stereogenic center, existing as (R)- and (S)-

enantiomers. Standard synthesis yields a racemate, though enzymatic resolution is possible

for pharmaceutical applications requiring enantiopurity.

Structural Implications
The neopentyl group at C5 creates a "steric wall." In drug design, this structural motif is

valuable for modulating metabolic stability. Unlike linear alkyl esters that are rapidly hydrolyzed

by plasma esterases, the 5,5-dimethyl substitution retards enzymatic attack, potentially

extending the half-life of prodrugs utilizing this scaffold.

Physicochemical Profile
The following data aggregates predicted values based on group contribution methods and

comparative analysis with structurally homologous esters (e.g., 3-hexyl acetate), as specific

experimental datasets for this CAS are proprietary or sparse.

Table 1: Thermodynamic & Fluid Properties
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Property Value (Range/Est.) Confidence Relevance

Molecular Weight 172.27 g/mol Exact
Stoichiometry

calculations.

Boiling Point 185 – 195 °C High (Predicted)
Purification via

fractional distillation.

Density (20°C) 0.86 – 0.87 g/cm³ High (Predicted)
Solvent extraction

layer separation.

Flash Point ~65 – 70 °C Medium (Predicted)
Safety/Handling

(Combustible Liquid).

Refractive Index (

)
1.425 – 1.435 Medium (Predicted) Purity verification.

Vapor Pressure ~0.5 mmHg (25°C) Low (Predicted)

Volatility assessment

for headspace

analysis.

Solubility & Partitioning
LogP (Octanol/Water): Estimated at 3.6 – 3.9.

Insight: This high lipophilicity indicates excellent membrane permeability. In a

pharmaceutical context, this ester functionality can be used to mask polar hydroxyl

groups, facilitating transport across the blood-brain barrier (BBB) before intracellular

hydrolysis releases the active alcohol.

Water Solubility: Negligible (< 50 mg/L). Soluble in standard organic solvents (DCM, Ethyl

Acetate, Ethanol, Hexane).

Synthesis & Purification Protocol
Objective: Synthesis of 5,5-dimethylhexan-3-yl acetate from commercially available precursors

via a Grignard intermediate.
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Phase 1: Formation of the Alcohol Precursor (5,5-
dimethylhexan-3-ol)[3]

Reaction Type: Grignard Addition

Precursors: Ethylmagnesium bromide (EtMgBr) + 3,3-dimethylbutanal.[3][4]

Protocol:

Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a reflux

condenser and dropping funnel. Maintain an inert Argon atmosphere.

Reagent Prep: Charge flask with 3,3-dimethylbutanal (1.0 eq) dissolved in anhydrous THF

(0.5 M). Cool to 0°C.

Addition: Add EtMgBr (1.2 eq, 3.0 M in ether) dropwise over 45 minutes. The exotherm must

be controlled to maintain internal temp < 10°C.

Completion: Stir at Room Temperature (RT) for 3 hours. Monitor via TLC (Hexane:EtOAc

8:2).

Quench: Cool to 0°C. Quench with saturated aqueous NH₄Cl.

Workup: Extract with Et₂O (3x). Dry organics over MgSO₄ and concentrate.

Intermediate Purification: Distill the crude alcohol (BP ~158°C) to remove homocoupling

byproducts.

Phase 2: Esterification (Acetylation)[3]
Reaction Type: Nucleophilic Acyl Substitution[5]

Reagents: Acetyl Chloride (AcCl), Pyridine, DMAP (catalytic).

Protocol:

Setup: Dissolve purified 5,5-dimethylhexan-3-ol (1.0 eq) in anhydrous DCM (0.3 M) in a

clean RBF.
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Base Addition: Add Pyridine (1.5 eq) and DMAP (0.05 eq). Cool solution to 0°C.

Acylation: Add Acetyl Chloride (1.2 eq) dropwise. Note: AcCl is preferred over acetic

anhydride for sterically hindered alcohols to ensure complete conversion.

Reaction: Allow to warm to RT and stir for 12 hours.

Validation: GC-MS should show disappearance of the alcohol peak (m/z 130 parent ion

absent) and appearance of the ester (m/z 172, often invisible, look for fragment m/z 112 [M-

AcOH] or m/z 43 [Acetyl]).

Workup: Wash with 1M HCl (to remove pyridine), then sat. NaHCO₃, then Brine.[4]

Purification: Fractional distillation under reduced pressure (e.g., 20 mmHg) is recommended

over column chromatography for scalability.

Visualization: Synthesis Pathway
The following diagram illustrates the critical reaction flow and checkpoints.
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(DMAP Cat.)

Reagent

Click to download full resolution via product page

Caption: Two-step synthesis of 5,5-dimethylhexan-3-yl acetate via Grignard addition followed

by DMAP-catalyzed acetylation.

Stability & Reactivity (Hydrolysis Kinetics)
For drug development professionals, the stability of the ester bond is paramount.

Mechanism: Base-catalyzed hydrolysis (
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mechanism).

Steric Effect: The rate of hydrolysis for 5,5-dimethylhexan-3-yl acetate is significantly slower

than that of 3-hexyl acetate.

Reasoning: The transition state for hydrolysis involves the nucleophilic attack of hydroxide

on the carbonyl carbon. The bulky tert-butyl group (part of the neopentyl moiety) at the

-position relative to the ester linkage imposes steric hindrance, increasing the activation
energy (

) of the transition state.

Implication: This compound is stable in neutral aqueous formulations but will degrade slowly

in highly alkaline environments (pH > 10). In vivo, it resists rapid degradation by non-specific

plasma esterases better than linear analogs, making it a candidate for sustained-release

prodrug strategies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Page loading... [wap.guidechem.com]

2. (E)-2,2-dimethylhex-3-ene | CAS#:690-93-7 | Chemsrc [chemsrc.com]

3. 5,5-Dimethylhexan-3-ol CAS 66576-31-6| [benchchem.com]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/5_5-Dimethylhexan-3-ol
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/11%3A_Nucleophilic_Substitution_Reactions/11.03%3A_Characteristics_of_the_SN2_Reaction
https://www.benchchem.com/product/b14379037?utm_src=pdf-custom-synthesis#bc-rfq
https://wap.guidechem.com/dictionary/en/66576-31-6.html
https://www.chemsrc.com/en/cas/690-93-7_903314.html
https://www.benchchem.com/fr/product/b14481552
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14379037?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. pdf.benchchem.com [pdf.benchchem.com]

5. chem.libretexts.org [chem.libretexts.org]

To cite this document: BenchChem. [Physicochemical Characteristics of 5,5-Dimethylhexan-
3-yl Acetate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14379037/docs#physicochemical-characteristics-of-
5-5-dimethylhexan-3-yl-acetate-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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